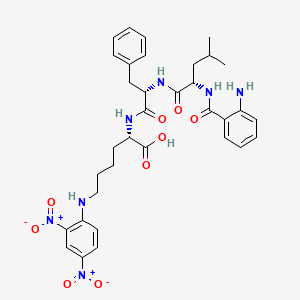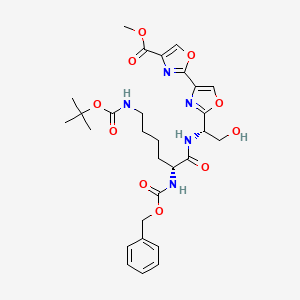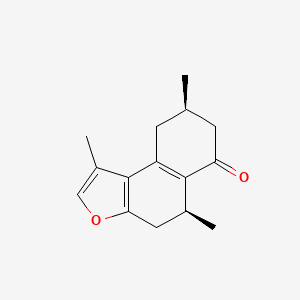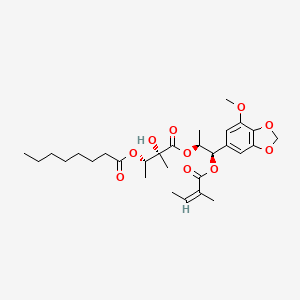
Neohelmanthicin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neohelmanthicin B is a phenylpropanoid compound isolated from the plant Thapsia garganica . This compound has garnered attention due to its cytotoxic properties against various cancer cell lines, including EL4, S180, and MCF7 . The molecular formula of this compound is C29H42O10, and it has a molecular weight of 550.64 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of Neohelmanthicin B involves the extraction and purification from Thapsia garganica. The process includes harvesting the plant, followed by solvent extraction and chromatographic purification to isolate the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Neohelmanthicin B undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the phenylpropanoid structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Applications De Recherche Scientifique
Neohelmanthicin B has several scientific research applications, including:
Chemistry: Used as a model compound to study phenylpropanoid chemistry and reaction mechanisms.
Medicine: Explored for its potential therapeutic applications due to its cytotoxic properties.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mécanisme D'action
Neohelmanthicin B exerts its effects primarily through its cytotoxic properties. The compound targets cancer cells and induces cell death by interfering with cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to disrupt cellular metabolism and induce apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thapsigargin: Another compound isolated from Thapsia garganica, known for its cytotoxic properties.
Helmanthicin: A related phenylpropanoid with similar biological activities.
Uniqueness
Neohelmanthicin B is unique due to its specific cytotoxic profile against certain cancer cell lines, which distinguishes it from other phenylpropanoids. Its molecular structure and specific interactions with cellular targets contribute to its distinct biological activities .
Propriétés
Formule moléculaire |
C29H42O10 |
|---|---|
Poids moléculaire |
550.6 g/mol |
Nom IUPAC |
[(2S,3R)-3-hydroxy-4-[(1R,2S)-1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl]oxy-3-methyl-4-oxobutan-2-yl] octanoate |
InChI |
InChI=1S/C29H42O10/c1-8-10-11-12-13-14-24(30)38-20(5)29(6,33)28(32)37-19(4)25(39-27(31)18(3)9-2)21-15-22(34-7)26-23(16-21)35-17-36-26/h9,15-16,19-20,25,33H,8,10-14,17H2,1-7H3/b18-9-/t19-,20-,25-,29+/m0/s1 |
Clé InChI |
XUNRIPMOCLNINU-BOPPCVMBSA-N |
SMILES isomérique |
CCCCCCCC(=O)O[C@@H](C)[C@](C)(C(=O)O[C@@H](C)[C@@H](C1=CC2=C(C(=C1)OC)OCO2)OC(=O)/C(=C\C)/C)O |
SMILES canonique |
CCCCCCCC(=O)OC(C)C(C)(C(=O)OC(C)C(C1=CC2=C(C(=C1)OC)OCO2)OC(=O)C(=CC)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


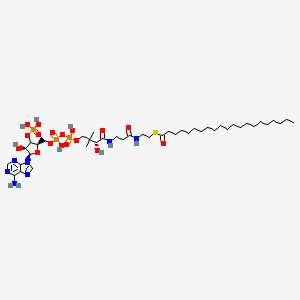

![6,14-dihydroxy-7-methoxy-13-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B12375782.png)
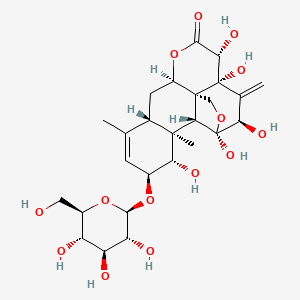
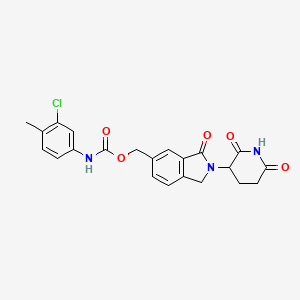
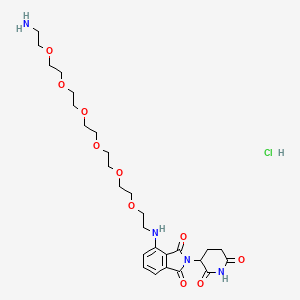
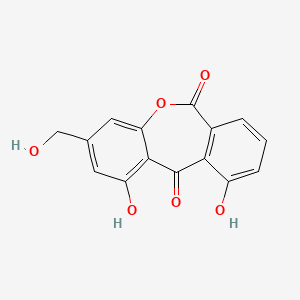
![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[2-fluoro-5-(trifluoromethoxy)phenyl]carbamate](/img/structure/B12375798.png)

![[(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-17-ethynyl-13-methyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B12375814.png)
